Unveiling the Therapeutic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid from Polyalthia longifolia
Unveiling the Therapeutic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid from Polyalthia longifolia
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from the medicinal plant Polyalthia longifolia. This document details its natural source, chemical properties, and significant biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are provided to facilitate further research and drug development. Furthermore, this guide presents diagrammatic representations of the putative signaling pathways modulated by this class of compounds, offering insights into its mechanism of action. All quantitative data from cited studies are summarized in structured tables for ease of comparison and analysis.
Introduction
Polyalthia longifolia, commonly known as the Mast Tree, is a tall evergreen tree native to India and Sri Lanka, widely cultivated for its ornamental and medicinal properties.[1] Various parts of the plant have been traditionally used to treat a range of ailments, including fever, skin diseases, and hypertension.[2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with clerodane diterpenes being a prominent class of bioactive compounds.[3][4] Among these, 16-Oxocleroda-3,13E-dien-15-oic acid has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for its further exploration as a potential therapeutic agent.
Physicochemical Properties
16-Oxocleroda-3,13E-dien-15-oic acid is a bicyclic diterpenoid characterized by a clerodane skeleton.
Table 1: Physicochemical Properties of 16-Oxocleroda-3,13E-dien-15-oic acid
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [5] |
| Molecular Weight | 318.4 g/mol | [5] |
| CAS Number | 117620-72-1 | [5] |
| Appearance | White crystalline solid | Inferred from isolation studies |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone | [6] |
Biological Activities and Quantitative Data
16-Oxocleroda-3,13E-dien-15-oic acid has demonstrated a range of biological activities, highlighting its therapeutic potential. The following tables summarize the quantitative data from various studies.
Antimicrobial and Antifungal Activity
The compound has shown inhibitory activity against various bacterial and fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC) of 16-Oxocleroda-3,13E-dien-15-oic acid against various microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 10 - 20 | [7] |
| Streptococcus mutans | 10 - 20 | [7] |
| Aspergillus fumigatus | >64 | [8] |
| Candida albicans | >64 | [8] |
| Saccharomyces cerevisiae | >64 | [8] |
Cytotoxic Activity
The cytotoxic potential of 16-Oxocleroda-3,13E-dien-15-oic acid has been evaluated against cancer cell lines.
Table 3: Cytotoxic Activity of 16-Oxocleroda-3,13E-dien-15-oic acid
| Cell Line | Activity | Value | Reference |
| A549 (Human lung carcinoma) | Cytotoxic | Not specified | [9] |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxic | Not specified | [9] |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO).
Table 4: Anti-inflammatory Activity of 16-Oxocleroda-3,13E-dien-15-oic acid
| Assay | Cell Line | Concentration | % Inhibition of NO production | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 10 µg/mL | 86.3% | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of 16-Oxocleroda-3,13E-dien-15-oic acid.
Isolation of 16-Oxocleroda-3,13E-dien-15-oic acid from Polyalthia longifolia
This protocol is adapted from the methodology described for the isolation from Polyalthia longifolia twigs.[10]
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Plant Material Collection and Preparation: Collect fresh twigs of Polyalthia longifolia. Air-dry the plant material in the shade and then pulverize it into a coarse powder.
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Extraction:
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Perform an initial extraction of the powdered plant material (1 kg) with petroleum ether (5 liters) at 45°C for 18 hours to remove non-polar compounds.
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Filter the plant material and subsequently extract it with dichloromethane (CH₂Cl₂) (2 x 5 liters) for 18 hours.
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Combine the dichloromethane extracts and concentrate them to dryness under vacuum at 45°C to obtain the crude extract.
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-
Chromatographic Separation:
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Subject the crude extract to silica (B1680970) gel column chromatography.
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Elute the column with a gradient of ethyl acetate in petroleum ether.
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Monitor the fractions using thin-layer chromatography (TLC).
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Combine the fractions containing the compound of interest.
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Perform a second silica gel column chromatography on the semi-pure material, eluting with a 10:90 and then 30:70 mixture of ethyl acetate-petroleum ether.
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Combine the fractions containing the pure compound and concentrate to dryness to yield 16-Oxocleroda-3,13E-dien-15-oic acid.
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-
Characterization: Confirm the structure of the isolated compound using spectroscopic techniques such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.[10]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pure compound.
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Preparation of Stock Solution: Dissolve a known weight of 16-Oxocleroda-3,13E-dien-15-oic acid in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
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Preparation of Microtiter Plates:
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Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
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Perform serial two-fold dilutions of the compound's stock solution in the wells to achieve a range of concentrations.
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to the final required concentration in MHB.
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Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.
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Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
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Cell Seeding: Seed the desired cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 16-Oxocleroda-3,13E-dien-15-oic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1]
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Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
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Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of 16-Oxocleroda-3,13E-dien-15-oic acid for 1 hour.
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Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.
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Nitrite (B80452) Measurement (Griess Assay):
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Collect the cell culture supernatant.
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Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.
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Absorbance Reading: Measure the absorbance at 540 nm.
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Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by the compound compared to the LPS-only treated group.
Putative Signaling Pathways
The biological activities of 16-Oxocleroda-3,13E-dien-15-oic acid are likely mediated through the modulation of specific cellular signaling pathways. Based on studies of related clerodane diterpenes, the following pathways are proposed.
Inhibition of NF-κB Signaling Pathway
The anti-inflammatory effects of clerodane diterpenes have been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase), which produces NO. Inhibition of this pathway would lead to a reduction in the inflammatory response.
Induction of Apoptosis: Intrinsic and Extrinsic Pathways
Clerodane diterpenes have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13] This dual mechanism of action makes them promising candidates for anticancer drug development. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, while the extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.
Conclusion and Future Directions
16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene from Polyalthia longifolia, exhibits a promising profile of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide has provided a consolidated resource of its known properties, quantitative bioactivity data, and detailed experimental protocols to aid in its further investigation. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and induction of apoptosis, provide a solid foundation for future research.
Further studies are warranted to:
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Elucidate the precise molecular targets of this compound.
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Investigate its efficacy and safety in in vivo models.
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Explore its potential for synergistic combinations with existing therapeutic agents.
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Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.
The information presented herein underscores the potential of 16-Oxocleroda-3,13E-dien-15-oic acid as a lead compound for the development of novel therapeutics for infectious, inflammatory, and neoplastic diseases.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Epoxy clerodane diterpene inhibits MCF-7 human breast cancer cell growth by regulating the expression of the functional apoptotic genes Cdkn2A, Rb1, mdm2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
